6-Hydroxyuridine-5'-phosphate
Description
Historical Context of Nucleotide Analog Research
The journey of nucleotide analog research began with the understanding of the chemical basis of genetic information. umn.edu Initial discoveries identified "nuclein" and the fundamental units of genetic material, nucleotides, paving the way for a deeper investigation into their chemistry and biology. umn.edu This foundational knowledge led to the realization that even minor structural modifications to nucleosides or nucleotides could have profound effects on biological systems. nih.gov
Early research in the 1960s focused on modifications to the sugar moiety of nucleosides, leading to the development of compounds like Ara-C. nih.gov The 1970s and 1980s saw a growing awareness of the unique properties that elements like fluorine could impart to these analogs. nih.gov A significant breakthrough came with the concept of "chain terminators," nucleoside analogs lacking a 3'-hydroxyl group, which could halt the extension of a growing DNA chain. This principle was instrumental in the development of early antiretroviral drugs for HIV, such as zidovudine (B1683550) (AZT), dideoxycytidine (ddC), and dideoxyinosine (ddI). encyclopedia.pubwikipedia.org
The success of these early analogs spurred the exploration of a wide array of modifications, including changes at the 2' and 3' positions of the sugar, the development of carbocyclic and acyclic nucleosides, and alterations to the nucleobase itself. nih.govwikipedia.org This continuous innovation has resulted in over 30 approved nucleoside/nucleotide analogs for treating viral diseases, cancers, and various infections, with many more in development. nih.govresearchgate.net
Significance of 6-Hydroxyuridine-5'-phosphate as a Mechanistic Probe in Enzymology
Within the vast landscape of nucleotide analog research, this compound (also known as BMP) holds a special place as a powerful mechanistic probe, particularly in the study of the enzyme orotidine-5'-phosphate decarboxylase (ODCase). pnas.orgwikipedia.org ODCase is a remarkable enzyme, responsible for the final step in the de novo synthesis of uridine-5'-phosphate (UMP), an essential precursor for RNA and DNA. pnas.org It achieves an astounding rate enhancement, accelerating a reaction that would take millions of years in its absence to mere milliseconds. pnas.org
The significance of this compound lies in its role as a potent competitive inhibitor and a proposed transition state analog for the ODCase-catalyzed reaction. pnas.orgwikipedia.org By studying the interaction of this analog with the enzyme's active site, researchers have gained invaluable insights into the catalytic mechanism of one of the most proficient enzymes known. pnas.orgunc.edunih.gov
Crystal structures of ODCase from Saccharomyces cerevisiae have been determined both in the absence and presence of this compound. pnas.orgunc.edurcsb.org These studies revealed that the binding of the analog induces significant conformational changes in the enzyme. pnas.orgacs.org Specifically, two flexible loops, the "phosphodianion gripper loop" and the "pyrimidine umbrella," close over the inhibitor, effectively sequestering it within a protein cage at the active site. acs.orgresearchgate.net
This tight binding and the detailed structural information from X-ray crystallography have allowed scientists to identify key amino acid residues involved in catalysis. pnas.orgrcsb.org For instance, a lysine (B10760008) residue is positioned to stabilize the negative charge that develops during the reaction and to donate a proton to the product. pnas.orgrcsb.org Furthermore, hydrogen bonds from the active site to the pyrimidine (B1678525) ring of the analog help to delocalize negative charge in the transition state. pnas.orgrcsb.org
The use of this compound as a mechanistic probe has been instrumental in dissecting the intricate network of interactions that contribute to the extraordinary catalytic power of ODCase. pnas.orgresearchgate.net These studies exemplify the crucial role of nucleotide analogs in unraveling the complexities of enzyme function.
Research Findings on this compound
The following table summarizes key research findings related to the interaction of this compound with orotidine-5'-phosphate decarboxylase.
| Enzyme Source | PDB Code | Resolution (Å) | Key Findings |
| Saccharomyces cerevisiae | 1DQX | 2.40 | The binding of this compound induces a significant conformational change, with protein loops enveloping the inhibitor. pnas.orgrcsb.orgebi.ac.uk Key interactions include those with the phosphoryl group, the ribofuranosyl group, and the pyrimidine ring. pnas.org A specific lysine residue (Lys-93) is crucial for electrostatic stabilization and proton donation. pnas.orgrcsb.org |
| Saccharomyces cerevisiae | 1DQW (unliganded) | 2.10 | Provides a baseline structure of the enzyme without the inhibitor, highlighting the conformational changes upon ligand binding. pnas.orgacs.org |
| Human | 3BGG | Not specified | Crystal structure of human OMP decarboxylase complexed with this compound (BMP). enzymes.me.uk |
| Methanobacterium thermoautotrophicum | Not specified | Not specified | Crystal structures of the enzyme complexed with various inhibitors, including 6-hydroxyuridine 5'-phosphate, reveal alternate binding modes. ebi.ac.uk |
Structure
3D Structure
Propriétés
Numéro CAS |
29741-00-2 |
|---|---|
Formule moléculaire |
C9H13N2O10P |
Poids moléculaire |
340.18 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O10P/c12-4-1-5(13)11(9(16)10-4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h1,3,6-8,13-15H,2H2,(H,10,12,16)(H2,17,18,19)/t3-,6-,7+,8+/m0/s1 |
Clé InChI |
UDOBICLZEKUKCV-YHSFNTFWSA-N |
SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)O |
SMILES isomérique |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)(O)O)O)O)O |
SMILES canonique |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)O |
Autres numéros CAS |
29741-00-2 |
Synonymes |
1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid barbituric acid ribonucleoside 5'-phosphate phosphoribofuranosylbarbituric acid PRFB acid |
Origine du produit |
United States |
Biosynthesis and Metabolic Integration of 6 Hydroxyuridine 5 Phosphate
De Novo Pyrimidine (B1678525) Biosynthesis Pathway: Orotidine (B106555) 5'-Monophosphate Decarboxylase as a Central Enzymatic Hub
The de novo synthesis of pyrimidines culminates in the production of Uridine (B1682114) 5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides. wikipedia.orgnih.gov A critical enzyme in this pathway is Orotidine 5'-monophosphate (OMP) decarboxylase (ODCase), which catalyzes the final step: the decarboxylation of OMP to UMP. wikipedia.orgnih.gov This enzyme is renowned for its extraordinary catalytic efficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction. wikipedia.orgpnas.org In mammals, ODCase is part of a bifunctional enzyme called UMP synthase, which also contains orotate (B1227488) phosphoribosyltransferase activity, the preceding step in the pathway. wikipedia.orgwikipedia.org In contrast, in yeast and bacteria, ODCase exists as a monofunctional protein. wikipedia.orgembl-heidelberg.de
The remarkable proficiency of ODCase has made it a subject of intense scientific scrutiny. wikipedia.org Structural and mechanistic studies often employ substrate analogs to trap the enzyme in a state that mimics the transition state of the reaction. 6-Hydroxyuridine-5'-phosphate, also known as 1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid or BMP, is a potent inhibitor and a widely used transition state analog in these studies. wikipedia.orgpnas.orgnih.gov Its structure, particularly the hydroxyl group at the C6 position, provides crucial insights into the electrostatic and conformational changes that occur within the enzyme's active site during catalysis. pnas.orgrcsb.org
Positioning of this compound within Pyrimidine Nucleotide Metabolic Flux
While not a natural intermediate in the main pyrimidine biosynthetic pathway, this compound's significance lies in its role as an inhibitor of OMP decarboxylase. wikipedia.orgpnas.org By binding tightly to the active site of ODCase, it effectively blocks the conversion of OMP to UMP, thereby interrupting the metabolic flux towards the synthesis of pyrimidine nucleotides like UTP, CTP, and TTP. wikipedia.org The study of how this compound interacts with the enzyme has been instrumental in understanding the catalytic mechanism of ODCase. pnas.orgrcsb.org
Crystal structures of ODCase in complex with this compound reveal that the inhibitor induces significant conformational changes in the enzyme. pnas.orgrcsb.org These changes involve loop movements that almost completely surround the inhibitor, creating numerous favorable interactions with its phosphate (B84403), ribose, and pyrimidine-like ring. pnas.orgrcsb.orgresearchgate.net This induced fit highlights the enzyme's strategy for stabilizing the transition state of the decarboxylation reaction.
Enzymatic Conversion and Intermediates Preceding Orotidine 5'-Monophosphate
The de novo pyrimidine biosynthesis pathway begins with simpler molecules and proceeds through a series of enzymatic steps to produce OMP. nih.gov
Key Intermediates and Enzymes in De Novo Pyrimidine Biosynthesis:
| Intermediate | Enzyme | Description |
| Carbamoyl (B1232498) phosphate | Carbamoyl phosphate synthetase II | The initial committed step, utilizing glutamine, bicarbonate, and ATP. nih.gov |
| Carbamoyl aspartate | Aspartate transcarbamoylase | Condenses carbamoyl phosphate with aspartate. nih.gov |
| Dihydroorotate | Dihydroorotase | Catalyzes the cyclization of carbamoyl aspartate. nih.gov |
| Orotate | Dihydroorotate dehydrogenase | An oxidation reaction that forms the pyrimidine ring. nih.gov |
| Orotidine 5'-monophosphate (OMP) | Orotate phosphoribosyltransferase | The addition of a ribose-5-phosphate (B1218738) group to orotate. wikipedia.org |
This series of reactions leads to the formation of OMP, the direct substrate for OMP decarboxylase. wikipedia.org The regulation of this pathway is crucial for maintaining a balanced pool of nucleotides for cellular processes. nih.gov
Alternative Metabolic Fates and Related Nucleotide Derivatives
The primary metabolic role of the de novo pyrimidine pathway is the synthesis of UMP, which is then phosphorylated to UDP and UTP. UTP is a precursor for CTP and can also be converted to deoxyuridine triphosphate (dUTP) for thymidine (B127349) triphosphate (TTP) synthesis, both essential for DNA replication. nih.gov Pyrimidine nucleotides also play roles in the synthesis of phospholipids (B1166683) and glycoproteins. researchgate.net
While this compound is primarily known as a synthetic inhibitor, the existence of modified pyrimidine nucleosides in nature is well-documented, particularly in RNA molecules. acs.orgvdoc.pub These modifications can influence RNA structure, function, and stability. Examples of naturally occurring modified pyrimidines include 5-methyluridine (B1664183) and 5-hydroxyuridine. acs.org
The study of nucleotide derivatives extends to the development of therapeutic agents. For instance, gemcitabine, a deoxycytidine analog, is a pyrimidine antimetabolite used in cancer therapy. nih.gov It interferes with DNA synthesis by being incorporated into the growing DNA strand. nih.gov This highlights the broader significance of understanding the metabolism of both natural and synthetic nucleotide derivatives.
Enzymatic Catalysis and Molecular Interactions of 6 Hydroxyuridine 5 Phosphate
Orotidine (B106555) 5'-Monophosphate Decarboxylase (ODCase) as a Primary Research Target
Orotidine 5'-monophosphate decarboxylase (ODCase, EC 4.1.1.23) is a pivotal enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, catalyzing the final step: the conversion of orotidine 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP). wikipedia.org This enzyme has garnered significant attention from the scientific community due to its extraordinary catalytic proficiency. wikipedia.orgnih.gov Without the aid of any cofactors or metal ions, ODCase achieves one of the largest rate enhancements ever reported for an enzyme. nih.govnih.gov The uncatalyzed decarboxylation of OMP in a neutral solution has a half-time of 78 million years, whereas the enzyme-catalyzed reaction proceeds with a half-time of just 18 milliseconds. nih.govpnas.org This corresponds to a rate acceleration of 1017-fold, making ODCase a prime subject for studies aimed at understanding the fundamental principles of enzyme catalysis. wikipedia.org
A key tool in dissecting the catalytic mechanism of ODCase is the potent inhibitor and transition state analog, 6-hydroxyuridine-5'-phosphate (also known as 1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid or BMP). pnas.orgrcsb.orgscholaris.ca By studying the interactions between ODCase and this inhibitor, researchers have been able to elucidate the kinetic and structural underpinnings of the enzyme's remarkable efficiency. pnas.orgacs.org
Kinetic Analysis of ODCase Inhibition by this compound
This compound acts as a potent competitive inhibitor of Orotidine 5'-Monophosphate Decarboxylase. science.govscience.gov As a competitive inhibitor, it binds to the active site of the enzyme, preventing the natural substrate, OMP, from binding. youtube.com This inhibitory action is a result of its structural similarity to the proposed transition state of the decarboxylation reaction. pnas.org
The strength of this inhibition is quantified by its dissociation constant (Ki), which represents the concentration of the inhibitor required to occupy half of the enzyme's active sites. A lower Ki value signifies a stronger inhibitor. youtube.com For the complex of this compound with yeast ODCase, an exceptionally low dissociation constant has been reported, highlighting its extremely tight binding to the enzyme's active site. pnas.org
Table 1: Inhibition of Orotidine 5'-Monophosphate Decarboxylase (ODCase) by this compound (BMP)
| Inhibitor Name | Enzyme Source | Type of Inhibition | Dissociation Constant (Ki) | Reference |
| This compound (BMP) | Saccharomyces cerevisiae | Transition State Analog / Competitive | 9.0 x 10-12 M | pnas.org |
The study of ODCase's interaction with this compound is central to understanding its catalytic power. The enzyme's proficiency is defined by the ratio of its catalytic efficiency (kcat/Km) to the rate of the non-enzymatic reaction (knon). nih.govpnas.org ODCase exhibits one of the highest known proficiency values, indicating a remarkable affinity for the transition state of the reaction it catalyzes. nih.govpnas.org
By acting as a transition state analog, this compound mimics the electronic and structural features of the fleeting intermediate formed during the decarboxylation of OMP. pnas.orgescholarship.org The enzyme's extremely high affinity for this analog (reflected in its picomolar Ki value) provides strong evidence that a significant portion of its catalytic power comes from its ability to stabilize this transition state. pnas.org The binding energy of the inhibitor is thought to be utilized to overcome the formidable activation energy barrier of the reaction. researchgate.net The interaction between the enzyme and the inhibitor's phosphoribosyl group is a major contributor to catalysis, anchoring the pyrimidine ring within the active site. pnas.orgrcsb.org
Competitive Inhibition Dynamics and Dissociation Constants
Structural Basis of this compound Recognition by ODCase
X-ray crystallography has provided detailed snapshots of this compound bound within the active site of ODCase, revealing the structural basis for its potent inhibition and offering insights into the catalytic mechanism. pnas.orgrcsb.org
The core structure of each ODCase subunit is a TIM-barrel, a common protein fold consisting of eight central β-sheets surrounded by α-helices. pnas.orgrcsb.orgresearchgate.net The active site is located at one end of this barrel. pnas.orgrcsb.org
A critical feature revealed by the crystal structure of the ODCase-inhibitor complex is the significant conformational change that occurs upon ligand binding. pnas.orgrcsb.org Two flexible protein loops, sometimes referred to as the "pyrimidine umbrella" (residues 151-165) and the "phosphodianion gripper loop" (residues 207-217), move to enclose the bound inhibitor. pnas.orgacs.orgacs.org This movement effectively seals the active site off from the surrounding solvent, creating a highly controlled environment for the chemical reaction and forming numerous favorable interactions with the inhibitor. pnas.orgresearchgate.net This "caging" of the ligand is believed to be crucial for catalysis. acs.org
The tight binding of this compound is achieved through a network of specific hydrogen bonds and electrostatic interactions with key amino acid residues in the active site. pnas.org
Lysine-93 (Lys-93): This residue is considered indispensable for catalysis. nih.gov Its positively charged ammonium (B1175870) group forms a strong interaction with the negatively charged oxygen at the C-6 position of the inhibitor's pyrimidine ring. pnas.org This interaction is thought to stabilize the developing negative charge of the carbanion intermediate in the actual reaction and to subsequently donate the proton that replaces the carboxylate group in the product, UMP. nih.govpnas.orgrcsb.org
Aspartate-37 (Asp-37): The carboxylate group of this residue, located on the main subunit, forms a hydrogen bond with the 3'-hydroxyl group of the inhibitor's ribose moiety. pnas.orgresearchgate.netnih.gov
Threonine-100 (Thr-100): A notable feature of the dimeric enzyme is that residues from both subunits contribute to the active site. Thr-100, from the adjacent subunit (often denoted with an asterisk, Thr-100*), forms a hydrogen bond with the 2'-hydroxyl group of the ribose. pnas.orgacs.orgnih.gov This inter-subunit interaction underscores the importance of the enzyme's dimeric structure for its function. pnas.orgnih.gov
Other crucial interactions include those with the phosphate (B84403) group, which is anchored by hydrogen bonds from the side chains of Arg-235, Tyr-217, Gln-215, and the backbone amide of Gly-234. pnas.orgacs.orgresearchgate.net The pyrimidine ring itself is further stabilized by a hydrogen bond between its O-2 carbonyl and the side chain of Gln-215. researchgate.net These interactions collectively tether the inhibitor firmly in the active site, explaining its potency and providing a model for how the enzyme binds and acts upon its natural substrate. pnas.org
Table 2: Key Amino Acid Interactions with this compound in the ODCase Active Site
| Interacting Residue(s) | Ligand Moiety | Type of Interaction | Reference |
| Lys-93 | Pyrimidine Ring (O-6) | Electrostatic interaction / H-bond | pnas.orgrcsb.org |
| Gln-215 | Pyrimidine Ring (O-2) | Hydrogen Bond | researchgate.net |
| Asp-96 | Ribose (2'-OH) | Hydrogen Bond | pnas.orgresearchgate.net |
| Thr-100 | Ribose (2'-OH) | Hydrogen Bond | pnas.orgacs.orgnih.gov |
| Asp-37 | Ribose (3'-OH) | Hydrogen Bond | pnas.orgresearchgate.netnih.gov |
| Arg-235, Tyr-217, Gln-215, Gly-234 | Phosphate Group | Hydrogen Bonds | pnas.orgacs.org |
| Residue contributed by the adjacent subunit in the dimer. |
Conformational Changes Induced by this compound Binding (e.g., Protein Loop Movements)
The binding of this compound (BMP), a potent inhibitor and transition state analog, to orotidine 5'-monophosphate decarboxylase (ODCase) induces significant conformational changes within the enzyme. pnas.orgnih.govresearchgate.netacs.orgacs.org These structural rearrangements are crucial for catalysis and involve the movement of flexible protein loops that effectively encapsulate the ligand. pnas.orgnih.govresearchgate.netrcsb.org
Upon binding of BMP, the enzyme, which exists in an open and inactive conformation in its unliganded state, transitions to a closed and catalytically active form. acs.orgacs.orgacs.org This transition involves two key loops: a "phosphodianion gripper" loop (Pro202–Val220 in yeast) and a "pyrimidine umbrella" loop (Glu152–Thr165 in yeast) which close over the inhibitor, sequestering it from the bulk solvent. acs.orgpnas.org This creates a tightly structured protein cage around the ligand. acs.orgacs.org
Specifically, the binding of BMP is accompanied by protein loop movements that almost completely envelop the molecule. pnas.orgnih.govresearchgate.netacs.orgrcsb.orgacs.orgacs.orgpdbj.org For instance, in Saccharomyces cerevisiae ODCase, the movement of Loop 207–218 brings the amide nitrogen of Gln-215 into close proximity (2.6 Å) to the O-2 position of the pyrimidine ring. pnas.orgpnas.org Similarly, the movement of Loop 151–165 positions the peptide amide of Ser-154 within 2.9 Å of the O-4 group of BMP. pnas.orgpnas.org These movements facilitate a multitude of favorable interactions between the enzyme and the phosphoryl group, the ribofuranosyl group, and the pyrimidine ring of the inhibitor. pnas.orgnih.govresearchgate.netacs.orgrcsb.org The ordering of Loop 207–218 upon BMP binding also results in a hydrogen bond between the hydroxyl group of Tyr-217 and a phosphoryl oxygen, along with four additional hydrogen bonds from the phosphoryl group to Gly-234 and Arg-235. pnas.orgpnas.org
This induced-fit mechanism, driven by the binding energy of the ligand, is essential for organizing the active site residues into their catalytically competent positions. pnas.orgacs.org The conformational change ensures the exclusion of water from the active site, which is thought to increase the basicity of key residues and enhance electrostatic interactions necessary for catalysis. acs.org
Table 1: Key Loop Movements and Interactions upon this compound Binding to S. cerevisiae ODCase
| Interacting Loop/Residue | Ligand Moiety | Key Interaction Details | Reference(s) |
| Loop 207–218 (Phosphodianion gripper) | Phosphoryl Group | Becomes ordered, forming H-bonds with Tyr-217, Gly-234, and Arg-235. | pnas.orgacs.orgpnas.org |
| Gln-215 (from Loop 207-218) | Pyrimidine Ring (O-2) | Amide nitrogen moves to within 2.6 Å of O-2. | pnas.orgpnas.org |
| Loop 151–165 (Pyrimidine umbrella) | Pyrimidine Ring (O-4) | Moves toward the ligand. | acs.orgpnas.org |
| Ser-154 (from Loop 151-165) | Pyrimidine Ring (O-4) | Peptide amide moves to within 2.9 Å of O-4. | pnas.orgpnas.org |
Mechanistic Insights from this compound as a Transition State Analog
This compound (BMP) serves as a powerful tool for elucidating the catalytic mechanism of OMP decarboxylase because it closely mimics the proposed transition state of the reaction. pnas.orgnih.govacs.orgwikipedia.org Its high affinity for the enzyme is attributed to this resemblance to a transient, high-energy species, allowing researchers to trap and study the enzyme in a state that reflects its catalytic action. pnas.org
Stabilization of Carbanion Intermediate and Electrostatic Interactions
The currently accepted mechanism for OMP decarboxylation proceeds through the formation of a highly unstable vinyl carbanion intermediate at the C-6 position of the pyrimidine ring following the release of carbon dioxide. wikipedia.org The structure of the enzyme-BMP complex provides critical insights into how the enzyme stabilizes this transient species. pnas.orgnih.govwikipedia.org
The ionized 6-hydroxyl group of BMP mimics the negative charge that develops at the C-6 position in the carbanion intermediate. pnas.org X-ray crystal structures of the ODCase-BMP complex show that the side chain of a conserved lysine (B10760008) residue (Lys-93 in S. cerevisiae, Lys-72 in Methanobacter thermoautotrophicum) is positioned to provide crucial electrostatic stabilization to this developing negative charge. pnas.orgnih.govrcsb.orgpdbj.orgnih.govpnas.org This interaction is believed to be a major contributor to the stabilization of the carbanion, which is estimated to be at least 14 kcal/mol more stable within the enzyme's active site compared to in solution. wikipedia.org
Furthermore, the active site architecture revealed by the BMP complex shows hydrogen bonds from other residues to the O-2 and O-4 positions of the pyrimidine ring. pnas.orgnih.gov In the S. cerevisiae enzyme, the amide group of Gln-215 and the peptide NH of Ser-154 donate hydrogen bonds to O-2 and O-4, respectively. pnas.org These interactions help to delocalize the negative charge of the carbanionic transition state, further contributing to its stabilization. pnas.orgnih.gov In the M. thermoautotrophicum enzyme, a hydrogen bond between the backbone amide of Ser-127 and the O4 of BMP is observed, and this interaction is thought to contribute to the stabilization of the anionic intermediate. pnas.org
Role of the Phosphoribosyl Moiety in Catalysis
The crystal structure of the ODCase-BMP complex reveals numerous interactions between the enzyme and the phosphoribosyl group that anchor the pyrimidine ring precisely within the active site. pnas.orgnih.govrcsb.orgpdbj.org These interactions include:
Phosphoryl Group: The phosphodianion group of BMP forms a bidentate ion pair with the guanidinium (B1211019) side chain of Arg-235 and hydrogen bonds with the side chains of Gln-215 and Tyr-217 in yeast ODCase. pnas.orgacs.orgscispace.comnih.gov These interactions are critical for inducing the closure of the active site loop. acs.orgnih.gov The phosphoryl group alone contributes approximately 12 kcal/mol of intrinsic binding energy. scispace.com
Ribosyl Hydroxyls: The 2'- and 3'-hydroxyl groups of the ribose moiety also form specific hydrogen bonds with active site residues. pnas.org In the dimeric yeast enzyme, the 2'-OH group interacts with Asp-96 and Thr-100 from the adjacent subunit, while the 3'-OH group hydrogen bonds with Asp-37. pnas.orgacs.orgnih.gov Mutations of these residues significantly impair catalytic efficiency, highlighting their importance in transition state stabilization. nih.gov
The collective energy from these interactions is used to create the tight, catalytically active protein cage, which in turn stabilizes the transition state at the distant pyrimidine ring. acs.org The phosphoribosyl group's contribution to the rate enhancement (kcat/Km) is estimated to be a factor of approximately 10⁸-fold. pnas.org
Proton Transfer Mechanisms in Decarboxylation
Following the formation of the vinyl carbanion intermediate, the reaction is completed by protonation at the C-6 position to yield the final product, Uridine 5'-monophosphate (UMP). The structure of the enzyme with the transition state analog BMP provides strong evidence for the identity of the proton donor. pnas.orgnih.govwikipedia.org
A conserved lysine residue (Lys-93 in S. cerevisiae) is positioned optimally in the active site not only to stabilize the carbanion but also to donate a proton to quench it. pnas.orgnih.govwikipedia.orgnih.gov The ammonium group of this lysine is thought to be the general acid catalyst that replaces the carboxylate group with a proton. nih.gov Kinetic studies support a stepwise mechanism where carbanion formation is followed by proton transfer from this lysine residue. nih.govnih.gov The precise positioning of this lysine, anchored by interactions with nearby aspartate residues, ensures efficient and stereospecific protonation of the intermediate. pnas.orgnih.gov
Interactions with Uridine 5'-Monophosphate Synthase (UMPS)
In mammals, the final two steps of de novo pyrimidine biosynthesis are catalyzed by a single bifunctional protein known as Uridine 5'-monophosphate Synthase (UMPS). researchgate.netresearchgate.netuniprot.org This enzyme contains two distinct catalytic domains: an orotate (B1227488) phosphoribosyltransferase (OPRT) domain at the N-terminus and an orotidine-5'-phosphate decarboxylase (OMPDC) domain at the C-terminus. researchgate.netresearchgate.net this compound, as a potent inhibitor of the OMPDC activity, interacts specifically with the C-terminal domain of UMPS. researchgate.netuniprot.org
Bifunctional Nature of Mammalian UMPS and this compound Interactions
The human UMPS is a homodimer, and the OMPDC domain within this bifunctional enzyme shares structural and functional homology with the monofunctional OMP decarboxylases found in organisms like yeast. researchgate.netrcsb.org The binding of this compound to the OMPDC domain of human UMPS induces similar conformational changes and involves interactions with homologous active site residues as observed in the yeast enzyme. researchgate.netrcsb.org
The rationale for the existence of a bifunctional enzyme in mammals is not fully resolved, but one hypothesis is that it enhances catalytic efficiency through substrate channeling, where the OMP product of the OPRT reaction is directly transferred to the OMPDC active site. However, kinetic modeling studies have suggested that substrate channeling may not be the primary advantage, as the kinetic parameters of the individual enzymes can account for the observed product formation without invoking direct transfer. nih.gov An alternative hypothesis suggests that the covalent linkage of the two domains in UMPS provides greater stability to the catalytic centers, particularly at the low physiological concentrations of the enzyme found in mammalian cells. researchgate.net
The interaction of this compound with the OMPDC domain of UMPS has been structurally characterized. For example, the crystal structure of the human OMPD-domain of UMPS in complex with 6-hydroxy-UMP has been solved at high resolution, providing detailed insights into the specific contacts that mediate inhibitor binding within the context of this bifunctional enzyme. rcsb.org These studies confirm that the fundamental inhibitory mechanism of BMP, involving the mimicry of the transition state and the induction of a closed, catalytic conformation, is conserved in the human enzyme. researchgate.netrcsb.org
Comparative Studies with ODCase from Different Organisms (e.g., Yeast, Bacteria, Human)
Orotidine 5'-phosphate decarboxylase (ODCase), an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides, catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). researchgate.netwikipedia.org This enzyme is found across all domains of life, including yeast, bacteria, and humans. researchgate.net While the fundamental catalytic function remains the same, comparative studies reveal both conserved features and notable differences in the enzyme's structure, kinetics, and interaction with inhibitors like the potent transition state analog, this compound (also known as 1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid or BMP). pnas.orgnih.govnih.gov
In yeast (Saccharomyces cerevisiae), ODCase is a monofunctional enzyme and exists as a dimer. pnas.orgnih.gov The binding of this compound to yeast ODCase is exceptionally tight, with a dissociation constant (Ki) in the picomolar range (9 x 10-12 M). pnas.org This high affinity is attributed to numerous favorable interactions between the enzyme and the inhibitor, including those with the phosphate, ribofuranosyl, and pyrimidine moieties. pnas.orgresearchgate.net The binding of the inhibitor induces a significant conformational change, where protein loops move to almost completely envelop the ligand. pnas.orgresearchgate.net
Bacterial ODCases, such as the one from Escherichia coli, are also monofunctional proteins. researchgate.netrcsb.org The E. coli enzyme is catalytically active as a dimer and has a subunit molecular weight of approximately 27,000. researchgate.net However, it displays different stability characteristics compared to the yeast enzyme, being unstable at a pH of 6.0. researchgate.net The Km value for OMP with the E. coli enzyme is 6 µM. researchgate.net
In humans, ODCase is part of a bifunctional enzyme called UMP synthase, which also contains the orotate phosphoribosyltransferase (OPRTase) activity responsible for the preceding step in the pyrimidine biosynthetic pathway. embl-heidelberg.de The human ODCase domain shares extensive similarity with the yeast and bacterial enzymes, suggesting a common evolutionary origin. embl-heidelberg.de The active species of yeast ODCase is thought to be a dimer, similar to the bifunctional human UMP synthase and its ODCase domain. pnas.org
The interaction with the phosphate group of the ligand is critically important for catalysis and inhibition across different species. In the yeast enzyme, the presence of the 5'-phosphoryl group on this compound contributes to a binding affinity that is approximately six orders of magnitude greater than that of the corresponding nucleoside. pnas.org This highlights the "anchor principle," where distant parts of a substrate or inhibitor play a crucial role in the catalytic process by ensuring proper positioning within the active site. pnas.org
Mutational studies on conserved active site residues in various organisms have consistently demonstrated their importance. For example, mutation of any of the seven invariant amino acid residues that directly contact the substrate in ODCase leads to a drastic loss of activity. nih.gov
Table 1: Comparative Properties of ODCase from Different Organisms
| Feature | Yeast (Saccharomyces cerevisiae) | Bacteria (Escherichia coli) | Human |
|---|---|---|---|
| Enzyme Structure | Monofunctional, Dimer pnas.orgnih.gov | Monofunctional, Dimer researchgate.net | Bifunctional (UMP Synthase) embl-heidelberg.de |
| Subunit MW | ~30 kDa nih.gov | ~27 kDa researchgate.net | Part of a larger bifunctional protein embl-heidelberg.de |
| Km for OMP | 0.7 µM nih.gov | 6 µM researchgate.net | Not specified |
| Ki for this compound | 9 x 10-12 M pnas.org | Not specified | Not specified |
| Key Active Site Residue | Lys-93 pnas.orgnih.gov | Conserved Lysine nih.gov | Conserved Lysine nih.gov |
| pH Stability | Stable nih.gov | Unstable at pH 6.0 researchgate.net | Not specified |
Enzymatic Processing of Analogs and Modified Forms of this compound
The active site of Orotidine 5'-phosphate Decarboxylase (ODCase) exhibits a degree of plasticity, allowing it to bind and, in some cases, process analogs and modified forms of its natural substrate and inhibitors. nih.gov Studies on the enzymatic processing of such compounds, including analogs of this compound, provide valuable insights into the catalytic mechanism and the structural requirements for ligand binding.
This compound itself is a powerful transition state analog inhibitor of ODCase, meaning it mimics the structure of the substrate at the transition state of the decarboxylation reaction. scholaris.ca The enzyme binds this inhibitor with extremely high affinity, but it is not catalytically processed. pnas.org The stability of the enzyme-inhibitor complex is due to extensive favorable interactions, including hydrogen bonds and electrostatic interactions, that lock the inhibitor in the active site. pnas.orgacs.org
Research has explored various modifications to the pyrimidine ring and the ribose-phosphate moiety of uridine-based compounds to understand their effect on ODCase activity. For instance, C6-substituted uridine monophosphate derivatives have been shown to be excellent inhibitors of ODCase. researchgate.net
One notable example of the enzymatic processing of a related analog is the conversion of 6-cyano-uridine 5'-monophosphate to this compound (BMP) by wild-type ODCase. scholaris.ca This transformation represents a non-covalent catalysis involving strong electrostatic forces that break the resonance of the 6-cyano-pyrimidine base. nih.gov
The enzyme can also catalyze the exchange of the C-6 hydrogen of uridine 5'-monophosphate (UMP) and 5-fluorouridine (B13573) 5'-monophosphate (FUMP) with deuterium (B1214612) from the solvent. acs.orgacs.org This indicates the enzyme's ability to stabilize a carbanion intermediate at the C-6 position, a key feature of the proposed catalytic mechanism. wikipedia.orgacs.org
Furthermore, the binding of various nucleotide analogs can induce conformational changes in the enzyme. For example, the binding of 6-azauridine (B1663090) 5'-monophosphate, another potent inhibitor, also induces a dimeric state in yeast ODCase. nih.gov The plasticity of the active site is also demonstrated by its ability to bind other nucleotide ligands like xanthosine (B1684192) 5'-monophosphate (XMP), which is also a potent inhibitor. nih.gov
The enzymatic synthesis of nucleotide analogs often involves multiple steps. For instance, nucleoside kinases can phosphorylate nucleoside analogs to their monophosphate forms, which can then be further phosphorylated to their di- and triphosphate forms by other enzymes like NMP kinases and pyruvate (B1213749) kinase. mdpi.com While this is a general pathway for nucleotide synthesis, the specific processing of modified forms of 6-hydroxyuridine by such enzymatic cascades is a subject for further investigation.
Table 2: Interaction of ODCase with Analogs and Modified Forms
| Compound | Interaction with ODCase | Outcome |
|---|---|---|
| This compound | Potent transition state analog inhibitor scholaris.ca | Tightly bound, no catalytic processing pnas.org |
| 6-cyano-uridine 5'-monophosphate | Substrate for wild-type ODCase scholaris.ca | Converted to this compound nih.govscholaris.ca |
| Uridine 5'-monophosphate (UMP) | Product of the natural reaction and substrate for H/D exchange acs.orgacs.org | Catalyzes exchange of C-6 hydrogen with deuterium acs.orgacs.org |
| 5-fluorouridine 5'-monophosphate (FUMP) | Substrate for H/D exchange acs.orgacs.org | Catalyzes exchange of C-6 hydrogen with deuterium acs.orgacs.org |
| 6-azauridine 5'-monophosphate | Potent competitive inhibitor nih.gov | Induces dimerization of yeast ODCase nih.gov |
| Xanthosine 5'-monophosphate (XMP) | Potent inhibitor nih.gov | Binds to the active site nih.gov |
Synthetic Methodologies for 6 Hydroxyuridine 5 Phosphate in Research
Chemical Synthesis Approaches for Analog Generation
The chemical synthesis of 6-hydroxyuridine-5'-phosphate and its analogs typically involves multi-step procedures starting from uridine (B1682114) or its derivatives. The primary challenge lies in the selective modification of the C6 position of the pyrimidine (B1678525) ring, followed by phosphorylation at the 5' position.
Research has focused on creating various 6-substituted uridine derivatives to probe the active site of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase). cnu.edu.tw These synthetic efforts aim to create structural models and analogs of orotidine 5'-monophosphate (OMP) to understand the enzymatic mechanism of decarboxylation. cnu.edu.tw
A general strategy involves the synthesis of 6-substituted uridines, which can then be phosphorylated to yield the desired 5'-monophosphate analogs. For instance, a series of 6-substituted and 5-fluoro-6-substituted uridine derivatives have been synthesized from fully protected uridine or 5-fluorouridine (B13573) precursors. ebi.ac.uk These nucleoside analogs are subsequently converted to their monophosphate forms for enzymatic inhibition studies against ODCase. ebi.ac.uk
Specific examples of synthetic approaches for C6-modified analogs include:
Synthesis of 6-iodouridine (B175831) 5'-monophosphate (6-iodo-UMP) : This potent covalent inhibitor of ODCase serves as a key analog. Its synthesis provides a pathway that could be adapted for other 6-substituted derivatives. nih.gov The nucleoside form, 6-iodouridine, has demonstrated significant antiplasmodial activity. nih.gov
Synthesis of 6-formyluridine 5'-monophosphate (6-formyl-UMP) : A documented synthesis of this analog starts from uridine and is completed in six steps. nih.gov This methodology is suggested to be applicable for the preparation of other 5'-phosphorylated 6-formyluridines, such as the diphosphate (B83284) (UDP) and triphosphate (UTP) versions. nih.gov
Synthesis of 6-(hydroxymethyl)uridine : This nucleoside can be obtained through the sequential oxidation of the 6-methyl group of 6-methyluridine (B57128) with selenium dioxide, followed by reduction with tetrabutylammonium (B224687) borohydride. nih.gov This precursor could then undergo phosphorylation to produce the corresponding 5'-monophosphate.
General Phosphorylation : Once the desired 6-substituted uridine nucleoside is obtained, phosphorylation at the 5'-hydroxyl group is required. Standard chemical phosphorylation methods, such as treatment with phosphorus oxychloride (POCl₃), are often employed, followed by deprotection steps to yield the final 5'-monophosphate product. acs.org
Table 1: Examples of Chemically Synthesized 6-Substituted Uridine Analogs
| Compound Name | Precursor/Starting Material | Key Synthetic Step/Method | Reference |
|---|---|---|---|
| 6-iodouridine 5'-monophosphate | Uridine (inferred) | Introduction of iodine at C6 followed by phosphorylation. | nih.gov |
| 6-formyluridine 5'-monophosphate | Uridine | 6-step synthesis from uridine. | nih.gov |
| 6-(hydroxymethyl)uridine | 6-methyluridine | Sequential oxidation (SeO₂) and reduction (tetrabutylammonium borohydride). | nih.gov |
| 6-alkyluridines | Trimethylsilylated 6-alkyl-4-alkylthiouracils | Lewis acid-catalyzed condensation with a protected ribose derivative. | nih.gov |
| 6-amino-UMP & 6-cyano-UMP | (not specified) | Designed based on bioisosteric replacement of functional groups in OMP. | ebi.ac.uk |
Enzymatic Synthesis Pathways and Optimization
Currently, there are no known direct enzymatic pathways for the synthesis of this compound. Instead, this compound is recognized as a powerful transition-state analog inhibitor of orotidine 5'-phosphate decarboxylase (ODCase, EC 4.1.1.23). ebi.ac.ukacs.org Its significance in research is derived from its ability to probe the function of this enzyme.
ODCase catalyzes the final step in the de novo pyrimidine biosynthesis pathway: the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine 5'-monophosphate (UMP). cnu.edu.twdrugbank.com UMP is an essential precursor for the synthesis of RNA and DNA. acs.org
The Role of this compound in Studying the ODCase Pathway:
Transition State Analog: this compound (also known as 1-(5'-phospho-β-D-ribofuranosyl)barbituric acid or BMP) mimics the proposed transition state of the OMP decarboxylation reaction. acs.orgresearchgate.net This allows it to bind to the ODCase active site with extremely high affinity. acs.org
Enzyme Inhibition: As a potent inhibitor, it effectively blocks the catalytic activity of ODCase. ebi.ac.uk This inhibition can lead to the depletion of pyrimidine nucleotide pools, a strategy explored for antiviral, antiparasitic, and anticancer activities. cnu.edu.tw
Structural and Mechanistic Studies: The stable complex formed between ODCase and this compound can be studied using techniques like X-ray crystallography. researchgate.net These studies have revealed that the binding of the inhibitor induces significant conformational changes in the enzyme, such as the movement of protein loops to almost completely enclose the ligand. acs.orgresearchgate.netacs.org This provides critical insights into how the enzyme achieves its remarkable catalytic efficiency without the need for cofactors or metal ions. cnu.edu.tw
Optimization in this context refers not to the synthesis of this compound itself, but to the use of this inhibitor to optimize the study of the ODCase-catalyzed reaction. By analyzing how mutations in the enzyme's active site affect the binding of this compound, researchers can dissect the contributions of individual amino acid residues to substrate binding and catalysis. researchgate.netacs.org
Table 2: Key Enzymes in the UMP Biosynthesis Pathway Targeted by Analogs
| Enzyme | EC Number | Reaction Catalyzed | Role of this compound | Organism Studied |
|---|---|---|---|---|
| Orotidine 5'-phosphate decarboxylase (ODCase) | 4.1.1.23 | Orotidine 5'-monophosphate (OMP) → Uridine 5'-monophosphate (UMP) + CO₂ | Potent transition-state analog inhibitor. acs.org | Saccharomyces cerevisiae, Methanobacterium thermoautotrophicum, Plasmodium falciparum. nih.govacs.orgresearchgate.net |
| Uridine-cytidine kinase 2 (UCK2) | 2.7.1.48 | Uridine + ATP → UMP + ADP | While not a direct target, UCK2 can phosphorylate various uridine analogs, activating them to their monophosphate form. wikipedia.org | Human. wikipedia.org |
Biotechnological Production Methods for Research Scale
The biotechnological production related to this compound focuses on the generation of its protein target, ODCase, for research purposes. As this compound is primarily synthesized chemically, large quantities of purified ODCase are required to investigate its inhibitory effects, perform structural analyses, and validate it as a drug target.
The primary method involves the recombinant expression of the ODCase gene in microbial hosts.
Cloning and Expression: The gene encoding ODCase (e.g., pyrF) is cloned from various organisms, including Saccharomyces cerevisiae, Methanobacterium thermoautotrophicum, and the human malaria parasite Plasmodium falciparum, into expression vectors. nih.govacs.org These vectors are then introduced into a host organism, typically Escherichia coli, which can be grown in large-scale fermenters to produce the enzyme.
Protein Purification: After cultivation, the bacterial cells are harvested, lysed, and the recombinant ODCase is purified to homogeneity using standard chromatography techniques. This provides the necessary quantities of active enzyme for kinetic assays and crystallization trials.
In Vitro Synthesis: For some applications, particularly those involving the incorporation of unnatural amino acids to probe enzyme mechanisms, in vitro protein synthesis systems are utilized. The PURExpress system, which consists of purified components from E. coli required for transcription and translation, has been used to synthesize functional ODCase. drugbank.com This method allows for precise control over the protein synthesis environment.
These biotechnological approaches are indispensable for studying the interaction between ODCase and inhibitors like this compound. The resulting protein-inhibitor complexes are subjected to detailed structural analysis, such as X-ray crystallography, to elucidate the atomic-level interactions that underpin the compound's inhibitory potency. nih.govresearchgate.net
Table 3: Biotechnological Systems for ODCase Production for Research
| Production System | Host Organism/Source | Purpose of Production | Reference |
|---|---|---|---|
| Recombinant Protein Expression | Saccharomyces cerevisiae | Structural and functional studies of the enzyme-inhibitor complex. | acs.orgresearchgate.net |
| Recombinant Protein Expression | Methanobacterium thermoautotrophicum | Covalent inhibitor studies and X-ray crystallography. | nih.gov |
| Recombinant Protein Expression | Plasmodium falciparum | Antimalarial drug target validation and inhibitor screening. | nih.govnih.gov |
| In Vitro Protein Synthesis (PURExpress) | E. coli components | Synthesis of mutant enzymes for mechanistic studies. | drugbank.com |
Advanced Research Methodologies for the Study of 6 Hydroxyuridine 5 Phosphate
Crystallographic Techniques for Enzyme-Ligand Complex Structure Determination
Crystallographic studies have been fundamental in visualizing the atomic-level interactions between 6-Hydroxyuridine-5'-phosphate (also known as BMP) and its target enzymes. These studies reveal the structural basis for its potent inhibitory activity by capturing a snapshot of the enzyme in a state that mimics the catalytic transition state. rcsb.orgpnas.org
The determination of the three-dimensional structure of an enzyme-ligand complex, such as ODCase bound to this compound, is achieved through X-ray crystallography. This process involves growing high-quality crystals of the enzyme in complex with the inhibitor and then exposing them to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be modeled and refined. pnas.orgpnas.org
For example, the crystal structure of Saccharomyces cerevisiae ODCase in complex with this compound was solved at a resolution of 2.4 Å. rcsb.orgpnas.org The crystals for this complex belonged to the space group P2₁ with specific unit cell dimensions. pnas.orgpnas.org Data collection is often performed at cryogenic temperatures (-180°C) to minimize radiation damage to the crystal. pnas.org The refinement process aims to improve the fit of the atomic model to the experimental X-ray data, a process monitored by the R-factor and R-free values, which indicate the quality and accuracy of the final structure. pnas.org For the S. cerevisiae ODCase-BMP complex, the final R-factor and R-free were 21.3% and 25.8%, respectively. pnas.org
| Parameter | Saccharomyces cerevisiae ODCase-BMP (PDB: 1DQX) | Human ODCase-BMP (PDB: 3BGG) |
|---|---|---|
| Method | X-ray Diffraction | X-ray Diffraction |
| Resolution (Å) | 2.40 | 1.93 |
| Space Group | P 1 2₁ 1 | Not specified in abstract |
| Unit Cell Dimensions (Å, °) | a=79.89, b=79.97, c=98.19, β=108.59 | Not specified in abstract |
| R-Value Work | 0.213 | 0.181 |
| R-Value Free | 0.258 | 0.211 |
Structural analysis of the ODCase-BMP complex reveals significant conformational changes in the enzyme upon ligand binding. pnas.orgacs.org A key observation is the movement of flexible protein loops that close over the active site, almost completely enveloping the inhibitor. pnas.orgacs.org This "lid" movement, particularly involving a loop that interacts with the phosphate (B84403) group, is crucial for creating the specific microenvironment required for catalysis and is driven by the binding energy of the ligand. pnas.orgacs.org
Within the active site, this compound is anchored through numerous favorable interactions. pnas.orgresearchgate.net The 5'-phosphate group forms critical hydrogen bonds with several residues, including Gln215, Tyr217, and Arg235 in yeast ODCase, which are part of a "phosphate gripper loop". pnas.orgacs.orgnih.gov These interactions not only secure the ligand but also contribute a substantial amount of binding energy used to stabilize the catalytically active, closed conformation of the enzyme. pnas.orgrcsb.org The ribofuranosyl group and the pyrimidine (B1678525) ring of the inhibitor also form specific hydrogen bonds and van der Waals contacts with the enzyme, ensuring precise positioning within the active site. pnas.org For instance, in Methanobacter thermoautotrophicum ODCase, a hydrogen bond is observed between the backbone amide of Ser-127 and the O4 oxygen of the pyrimidine ring of BMP. pnas.org These detailed structural insights explain the inhibitor's high affinity and its ability to mimic the transition state of the decarboxylation reaction. pnas.org
X-ray Diffraction Data Collection and Refinement
Spectroscopic Approaches in Interaction Analysis (e.g., NMR, Mass Spectrometry)
While crystallography provides a static picture, spectroscopic methods offer dynamic information about enzyme-ligand interactions in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for probing the local environment of specific atoms and monitoring reaction kinetics. nih.govmdpi.com For example, ¹⁹F NMR has been employed to study the enzymatic reactions of fluorinated analogs of OMP, such as 5-fluoroorotidine 5'-monophosphate (FOMP). acs.orgnih.gov By monitoring the change in the ¹⁹F NMR signal, researchers can follow the kinetics of reactions like deuterium (B1214612) exchange at the C-6 position of the pyrimidine ring, providing mechanistic insights into the formation of reaction intermediates. nih.gov These studies can be performed in the presence and absence of inhibitors like this compound to understand how they affect different steps of the catalytic cycle. nih.gov
Mass spectrometry (MS) is another vital tool, primarily used in conjunction with mutagenesis studies to verify the successful incorporation of modified amino acids into the enzyme's structure. pnas.org In studies where a specific amino acid is replaced with an unnatural analog (e.g., substituting a serine with L-glycerate to remove a backbone amide hydrogen bond), MS analysis of digested protein fragments confirms the precise location and identity of the substitution. pnas.org This validation is crucial for the correct interpretation of kinetic data from the mutant enzymes. pnas.org
Mutagenesis Studies for Functional Characterization of Active Site Residues
Site-directed mutagenesis is a cornerstone technique for dissecting the functional role of individual amino acid residues in an enzyme's active site. acs.orgnih.gov By systematically replacing specific residues and measuring the kinetic parameters (like kcat and Km) of the resulting mutant enzymes, researchers can quantify the contribution of each residue to ligand binding and catalysis. acs.orgacs.org
In the study of ODCase, mutagenesis has been extensively used to probe the interactions with this compound and the substrate, OMP. For example, mutating the residues in the phosphate gripper loop, such as Arg235, Gln215, and Tyr217 in yeast ODCase, leads to significant decreases in catalytic efficiency. acs.orgnih.gov The R235A mutation, which removes a key salt-bridge interaction with the phosphate group, has a particularly dramatic effect. nih.gov Similarly, mutating the proposed catalytic acid, Lys-93 in yeast ODCase, to alanine (B10760859) virtually abolishes enzyme activity, confirming its essential role in protonating the vinyl carbanion intermediate. rcsb.orgresearchgate.net These studies demonstrate that interactions far from the site of decarboxylation, particularly those involving the 5'-phosphate group, are critical for catalysis, contributing a significant portion of the transition state stabilization energy. pnas.orgrcsb.org
| Mutation | Residue Role | Impact on Catalysis (Qualitative) | Reference |
|---|---|---|---|
| R235A | Forms ion pair with the phosphodianion | Drastic reduction in catalytic efficiency (kcat/Km); disrupts stabilization | nih.govacs.org |
| Q215A | Hydrogen bonds with the phosphodianion | Significant decrease in catalytic efficiency | acs.orgacs.org |
| Y217F | Hydrogen bonds with the phosphodianion | Significant decrease in catalytic efficiency | acs.orgacs.org |
| S154A | Bridges phosphate and pyrimidine binding sites | Reduces transition state stabilization from other gripper loop residues | acs.org |
| K93A | Proposed general acid catalyst | Nearly complete loss of enzymatic activity | rcsb.orgresearchgate.net |
Computational Modeling and Simulations of Enzyme-Analog Interactions
Computational methods, including molecular docking and simulation, provide a dynamic and energetic perspective that complements static experimental structures. These approaches are used to model the interaction between enzymes and ligands like this compound, predict binding affinities, and explore potential reaction pathways. scholaris.cafrontiersin.org
Molecular docking can be used to predict the preferred binding orientation of an inhibitor within the enzyme's active site. frontiersin.org For instance, modeling the docking of this compound into the active site of ODCase can help identify key interactions and guide the design of new, even more potent inhibitors. scholaris.ca Furthermore, computational models can be used to construct 3D structures of enzymes for which experimental structures are not yet available, using homology modeling or advanced methods like AlphaFold2. frontiersin.org These models serve as a basis for subsequent docking and simulation studies to probe enzyme function and guide site-directed mutagenesis experiments. frontiersin.org By simulating the behavior of the enzyme-inhibitor complex over time, researchers can gain insights into the protein dynamics that are essential for function, such as the loop-closing conformational change observed upon ligand binding. pnas.orgacs.org
Comparative Biochemical Studies and Broader Implications
Comparison of 6-Hydroxyuridine-5'-phosphate with Other Pyrimidine (B1678525) Nucleotide Analogs and Inhibitors
This compound, also known as barbituric acid monophosphate (BMP), is a potent inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides. drugbank.comnih.gov Its inhibitory power stems from its structural similarity to the transition state of the OMP decarboxylation reaction. pnas.orgrcsb.org This section compares this compound with other significant pyrimidine nucleotide analogs that also act as inhibitors of ODCase, such as 6-Azauridine-5'-monophosphate (6-AzaUMP) and the related compound 5-Hydroxyuridine.
Structural and Kinetic Comparisons
The inhibitory activities of these compounds are directly linked to their ability to mimic the substrate, OMP, or the transition state of the enzymatic reaction. This compound is considered a transition state analog, binding to the ODCase active site with extremely high affinity. pnas.orgscholaris.ca Crystal structures of ODCase complexed with this compound reveal that the inhibitor is almost completely enveloped by the enzyme, with numerous favorable interactions between the enzyme and the inhibitor's phosphoryl group, ribofuranosyl group, and pyrimidine ring. pnas.orgrcsb.orgacs.org
In contrast, 6-AzaUMP, another well-studied inhibitor, acts as a competitive inhibitor. nih.govacs.org While it also binds to the active site, its interaction is influenced by electrostatic forces, particularly between the N6 position of the inhibitor and a key lysine (B10760008) residue (Lys72) in the enzyme's active site. pnas.org The binding of 6-AzaUMP can induce conformational changes in the enzyme, though the orientation of the pyrimidine ring differs from that of the substrate, OMP. pnas.orgacs.org
The table below summarizes the inhibition constants (Kᵢ) for these and other related inhibitors, highlighting the potent nature of this compound.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |
| This compound (BMP) | Orotidine 5'-monophosphate decarboxylase (ODCase) | 9 x 10⁻¹² M | Transition-state analog |
| 6-Azauridine-5'-monophosphate (6-AzaUMP) | Orotidine 5'-monophosphate decarboxylase (ODCase) | 12.4 µM | Competitive |
| 6-Cyano-UMP | Orotidine 5'-monophosphate decarboxylase (ODCase) | 29 µM | Competitive |
| 6-Amino-UMP | Orotidine 5'-monophosphate decarboxylase (ODCase) | 840 nM | Competitive |
Data sourced from multiple biochemical studies. pnas.orgnih.govacs.org
Mechanism of Inhibition
The mechanisms by which these analogs inhibit ODCase differ based on their chemical structures. This compound's efficacy is attributed to its ability to mimic the developing negative charge at the C6 position of the pyrimidine ring during the decarboxylation reaction. pnas.orgrcsb.org The enzyme's active site, featuring a strategically positioned lysine residue, stabilizes this transition state, leading to tight binding. pnas.org
6-AzaUMP's inhibitory action, while also competitive, is based on a different set of interactions. The nitrogen at the 6-position of the aza-uracil ring interacts with the active site residues, but it does not replicate the transition state as effectively as this compound. pnas.org Studies have shown that the active site of ODCase is surprisingly accommodating to various substituents at the C6 position. acs.org
5-Hydroxyuridine, while not a direct phosphate (B84403) analog in the same category, is a modified nucleoside that can be phosphorylated in cells to 5-hydroxyuridine-5'-monophosphate. The introduction of a hydroxyl group at the 5-position of the pyrimidine ring can alter its electronic properties and interactions with enzymes. pnas.org While less is known about its direct inhibitory effects on ODCase compared to the C6-substituted analogs, modifications at the 5-position are known to influence nucleotide metabolism and can have downstream effects on nucleic acid function. nih.gov
Influence of Nucleotide Modifications on RNA Function and Translation
While there is no direct evidence to suggest that this compound is incorporated into RNA, the broader study of nucleotide modifications provides a framework for understanding how such alterations could theoretically impact RNA function and translation. oup.comnih.govtandfonline.com
Potential Effects on RNA Stability and Structure
Chemical modifications to nucleotides can significantly alter the chemical properties of RNA. annualreviews.org These changes can affect RNA-RNA and RNA-protein interactions, which are crucial for every step of the mRNA life cycle, from transcription and splicing to nuclear export, translation, and decay. annualreviews.org For instance, modifications can enhance mRNA stability, facilitate its export from the nucleus, and optimize its interactions with ribosomes and RNA-binding proteins. danaher.com
If a modified nucleotide like a derivative of 6-hydroxyuridine were to be incorporated into an RNA strand, it could potentially disrupt or alter the local RNA structure. The additional hydroxyl group could form new hydrogen bonds or create steric hindrance, affecting the folding of the RNA molecule. annualreviews.org
Impact on Translation
The process of translation, where the genetic information on an mRNA molecule is decoded to synthesize a protein, is highly sensitive to the sequence and structure of the mRNA. Nucleotide modifications within the coding sequence of an mRNA can influence the efficiency and fidelity of translation. oup.com
Studies on other modified nucleotides have shown that they can:
Inhibit translation: Some modifications can have an inhibitory effect on peptide synthesis. oup.com
Alter codon recognition: A modification at the second position of a codon has been shown to change the amino acid identity of that codon. oup.com
Regulate translation efficiency: Modifications can either enhance or decrease the rate of protein synthesis. For example, the modification N1-methylpseudouridine (m1Ψ) was used in COVID-19 mRNA vaccines to increase translation efficiency and reduce immunogenicity. danaher.com
Given that this compound is a potent enzyme inhibitor, its primary biological role is likely confined to the inhibition of pyrimidine biosynthesis. However, the principles learned from other nucleotide modifications suggest that if it, or a similar analog, were to be incorporated into RNA, it would likely have significant consequences for RNA metabolism and the process of translation. nih.govtandfonline.com
Evolutionary Aspects of Orotidine 5'-Monophosphate Decarboxylase and its Ligand Interactions
Orotidine 5'-monophosphate decarboxylase (ODCase) is a fascinating subject for evolutionary studies due to its exceptional catalytic proficiency and its conserved function across all domains of life. nih.gov The enzyme has the largest known rate enhancement of any enzyme, a feat it accomplishes without the aid of cofactors or metal ions. nih.gov
Conservation and Divergence of ODCase
Across more than 80 species, only eight amino acids in the approximately 270-amino-acid-long ODCase protein are invariant. nih.gov Remarkably, seven of these conserved residues are directly involved in binding the ligand in the active site. nih.gov This high degree of conservation in the active site underscores the idea that the fundamental chemistry required for catalysis has been a powerful selective pressure throughout evolution, dictating the invariant residues. nih.gov A conserved motif, DXKXXD, is found at the catalytic site. nih.gov
Evolution of Ligand Binding and Catalytic Promiscuity
The active site of ODCase has evolved to be highly specific for its substrate, OMP, and to tightly bind transition state analogs like this compound. pnas.orgrcsb.org The binding of the ligand induces a significant conformational change in the enzyme, where protein loops move to almost completely envelop the ligand. pnas.orgacs.orgacs.org This induced-fit mechanism, driven by interactions with the phosphoribosyl group of the substrate, is crucial for catalysis and helps to anchor the pyrimidine ring within the active site. pnas.orgrcsb.org
The study of ligand interactions in ODCase and related enzymes in the OMPDC suprafamily, such as 3-Keto-l-gulonate 6-phosphate decarboxylase (KGPDC), provides insights into the evolution of enzymatic activities. acs.org These enzymes often share conserved active site residues and utilize similar catalytic strategies, such as the stabilization of enediolate intermediates by a metal ion (in the case of KGPDC). acs.org The ability of some of these enzymes to catalyze secondary, or "promiscuous," reactions suggests evolutionary pathways for the emergence of new enzyme functions.
The table below highlights key features of ODCase evolution and ligand interaction.
| Feature | Description | Significance |
| Active Site Conservation | Seven of the eight invariant amino acids across species are involved in ligand binding. nih.gov | Demonstrates the strong evolutionary pressure to maintain catalytic efficiency. |
| Structural Divergence | Subunit size and fusion with other domains vary across different kingdoms of life. nih.gov | Shows how the enzyme has adapted to different cellular contexts and metabolic needs. |
| Ligand-Induced Fit | Binding of the substrate or an inhibitor like this compound causes a significant conformational change, enclosing the ligand. pnas.orgacs.orgacs.org | This mechanism is key to the enzyme's catalytic power, utilizing binding energy to stabilize the transition state. |
| Catalytic Promiscuity | Related enzymes in the OMPDC suprafamily can catalyze different but mechanistically similar reactions. acs.org | Provides a model for how new enzymatic activities can evolve from existing protein scaffolds. |
Future Research Directions for 6 Hydroxyuridine 5 Phosphate Studies
Elucidating Further Nuances of the ODCase Catalytic Mechanism
While 6-Hydroxyuridine-5'-phosphate (BMP), a potent inhibitor and transition state analog of orotidine (B106555) 5'-phosphate decarboxylase (ODCase), has been instrumental in understanding the enzyme's catalytic prowess, several avenues for future research remain to further clarify the intricate details of its mechanism. nih.govpnas.org ODCase is renowned for its extraordinary catalytic efficiency, accelerating the decarboxylation of orotidine 5'-monophosphate (OMP) by a factor of 1017 without the need for cofactors or metal ions. wikipedia.org
Future investigations could focus on the precise role of substrate destabilization versus transition state stabilization. nih.govresearchgate.net While some studies suggest that electrostatic repulsion between the substrate's carboxylate group and an active site aspartate residue contributes to catalysis, the extent of this "ground-state destabilization" is still debated. pnas.orgnih.govresearchgate.net High-resolution crystallographic studies of ODCase with various substrate and transition state analogs, including novel derivatives of this compound, could provide a more detailed picture of the electrostatic environment and conformational changes throughout the catalytic cycle. pnas.orgresearchgate.netrcsb.org
Furthermore, the contribution of the ribofuranosyl moiety's interactions with the enzyme to catalysis warrants deeper exploration. nih.gov Mutagenesis studies have shown that eliminating contacts with the 2'- and 3'-hydroxyl groups significantly reduces catalytic efficiency. nih.gov Investigating the dynamic interplay of these interactions using advanced spectroscopic techniques and computational simulations could reveal how they contribute to the precise positioning of the substrate and stabilization of the transition state.
Finally, the exact mechanism of the final protonation step that quenches the vinyl carbanion intermediate remains an area of active investigation. wikipedia.org While a conserved lysine (B10760008) residue is believed to be the proton donor, the precise timing and dynamics of this event could be further elucidated through time-resolved crystallography and advanced kinetic studies. pnas.orgwikipedia.org
Development of Novel Enzymatic Probes Based on this compound Architecture
The structural framework of this compound offers a robust scaffold for the design and synthesis of novel enzymatic probes to investigate pyrimidine (B1678525) metabolism and other cellular processes. Its established role as a potent inhibitor of ODCase makes it an excellent starting point for developing more specific and powerful research tools. wikipedia.orgscholaris.ca
Future research can focus on creating a new generation of probes with enhanced features. For instance, incorporating fluorescent tags or photo-crosslinking agents into the this compound structure could enable the visualization and identification of ODCase and other interacting proteins within the complex cellular environment. This would provide valuable insights into the subcellular localization and protein-protein interactions of enzymes involved in pyrimidine biosynthesis.
Moreover, the development of mechanism-based inhibitors derived from the this compound architecture could be a fruitful area of research. These inhibitors would not only serve as potent tools for studying enzyme mechanisms but also hold potential as therapeutic agents. rcsb.org For example, modifying the 6-position of the uracil (B121893) ring with different functional groups could lead to compounds that form covalent bonds with active site residues, allowing for the irreversible inactivation and subsequent identification of target enzymes.
Additionally, creating a library of this compound analogs with systematic variations in the sugar and phosphate (B84403) moieties could be used to probe the binding requirements of not only ODCase but also other nucleotide-binding proteins. plos.orgoup.com This approach could lead to the discovery of novel inhibitors for other enzymes in the pyrimidine pathway or even for unrelated enzymes that have structurally similar nucleotide-binding sites. Such probes would be invaluable for dissecting the intricate network of nucleotide metabolism and its regulation. biosynsis.com
Application in Structural Biology and Enzyme Engineering Research
The unique properties of this compound make it a valuable tool for future research in structural biology and enzyme engineering. Its ability to act as a stable transition state analog allows for the "trapping" of enzymes in a conformation that mimics the transition state of the reaction they catalyze. pnas.orgresearchgate.net
In structural biology, co-crystallization of enzymes with this compound and its derivatives will continue to be a powerful technique for obtaining high-resolution three-dimensional structures of enzyme-inhibitor complexes. rcsb.orgjenabioscience.comfrontiersin.org These structures provide invaluable snapshots of the active site, revealing the precise interactions between the inhibitor and the enzyme's amino acid residues. pnas.orgacs.orgresearchgate.net Future efforts could focus on obtaining structures of ODCase from different organisms complexed with a wider variety of this compound analogs to understand the evolution of the enzyme's catalytic mechanism and to facilitate the design of species-specific inhibitors. Furthermore, the use of cryo-electron microscopy (cryo-EM) could enable the study of larger, more complex assemblies involving ODCase and its partners.
In the field of enzyme engineering, this compound can serve as a benchmark for evaluating the success of protein modifications. By introducing mutations into the active site of ODCase and then assessing the binding affinity of this compound, researchers can systematically probe the contribution of individual amino acid residues to transition state stabilization. nih.govresearchgate.net This information is crucial for the rational design of enzymes with altered substrate specificity or enhanced catalytic activity. Future research could involve the use of directed evolution techniques, using the binding of this compound as a selection pressure, to evolve novel enzymes with desired properties.
Q & A
Basic Research Questions
Q. How can 6-Hydroxyuridine-5'-phosphate be detected and quantified in enzymatic assays?
- Methodological Answer : Use spectrophotometric assays with a standard curve calibrated against known concentrations of the compound. For example, prepare a linear range of 0.30–7.50 mg/dm³ and measure absorbance at 880 nm after reaction with vanadate-molybdate reagents. Validate results using regression analysis (R² > 0.999) and account for ionic strength effects, which are minimal in this method . For enzyme-substrate studies, employ stopped-flow kinetics to monitor real-time interactions, ensuring buffer conditions (pH 6–7) are optimized to stabilize the phosphate group .
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer : Modify uridine derivatives using enzymatic or chemical phosphorylation. For instance, employ uridine-5'-monophosphate as a precursor and introduce hydroxylation at the C6 position via oxidative enzymes (e.g., cytochrome P450 systems) or chemical catalysts. Purify the product using ion-exchange chromatography, followed by LC-MS validation to confirm molecular weight (e.g., 500.10 g/mol for related uridine triphosphates) .
Q. What is the role of this compound in pyrimidine biosynthesis?
- Methodological Answer : Investigate its function as a potential intermediate or regulator in nucleotide metabolism using isotopic tracing (e.g., ¹⁴C-labeled uridine). Monitor incorporation into RNA or DNA via autoradiography or HPLC-coupled scintillation counting. Compare metabolic flux in wild-type vs. knockout cell lines to identify pathway dependencies .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conformational dynamics of this compound in enzyme binding pockets?
- Methodological Answer : Use tools like VMD’s Molefacture to parameterize the compound for MD simulations. Prepare a solvated system (e.g., 48,000 atoms) and perform energy minimization (1,000 steps) followed by constrained MD (1 ns) to equilibrate the backbone. Conduct unconstrained simulations (10 ns) in NAMD to analyze ligand-protein hydrogen bonding and free-energy landscapes using MM-PBSA calculations .
Q. How do contradictory findings about enzymatic activity of this compound in monomeric vs. dimeric protein forms arise?
- Methodological Answer : Perform activity assays under varying oligomerization states. For example, crystallize Methanothermobacter thermautotrophicus OMP-decarboxylase as a dimer and compare catalytic rates (kcat/KM) with monomeric forms using stopped-flow kinetics. Use small-angle X-ray scattering (SAXS) to confirm oligomeric state in solution .
Q. What statistical approaches are recommended for analyzing GWAS data linking this compound to metabolite levels?
- Methodological Answer : Apply linear mixed models to account for population stratification in GWAS datasets. Use Bonferroni correction for multiple testing (e.g., p < 5×10⁻⁸) and validate associations with targeted metabolomics (LC-MS/MS). Stratify analyses by smoking status or other covariates to identify interaction effects, as seen in bladder cancer studies .
Q. How can hyperspectral imaging (HSI) enhance spatial mapping of this compound in mineralogical samples?
- Methodological Answer : Acquire VNIR (400–1000 nm) and SWIR (1000–2500 nm) hyperspectral data. Use Spectral Angle Mapper (SAM) to identify absorption features unique to phosphate groups. Cross-validate with Mineral Liberation Analyzer (MLA) data to correlate chemical composition with spatial distribution, adjusting for polishing artifacts in sample preparation .
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